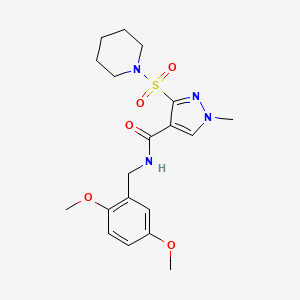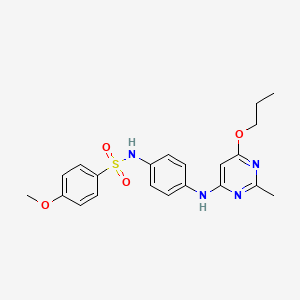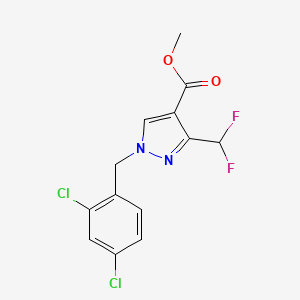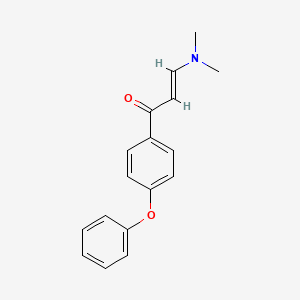
N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound with a five-membered ring with two nitrogen atoms. It also has a carboxamide group (-CONH2), a sulfonyl group (-SO2-), and a piperidine ring, which is a type of organic compound with a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The sulfonyl group could be introduced through a reaction with a sulfonyl chloride . The piperidine ring could be formed through a reaction known as a Mannich reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the sulfonyl group and the carboxamide group could participate in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The sulfonyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and carboxamide groups could make the compound more soluble in polar solvents like water . The compound’s melting and boiling points, density, and other physical properties would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form .
Applications De Recherche Scientifique
Molecular Interaction Studies
One pivotal area of research involves understanding the molecular interactions of compounds structurally related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide, especially those targeting cannabinoid receptors. For instance, studies on similar molecules have delved into their binding affinities and conformational analyses to decipher their interactions with the CB1 cannabinoid receptor. These investigations provide insights into the steric and electrostatic requirements for binding to cannabinoid receptors, offering a foundation for designing receptor-specific antagonists or agonists (Shim et al., 2002).
Synthesis and Characterization of Novel Derivatives
Research has also focused on the synthesis of novel derivatives, emphasizing the creation of compounds with potential therapeutic applications. For example, the development of heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids, exemplifies the exploration of new chemical entities derived from or related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide (Strässler et al., 1997). This research direction not only expands the chemical space but also uncovers new pharmacophores for drug development.
Antimicrobial and Antitumor Activities
The investigation into the antimicrobial and antitumor activities of pyrazole derivatives illustrates another significant application of compounds related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide. Compounds such as those synthesized from cyanoacetamide have been evaluated for their potential to inhibit the growth of various pathogens and cancer cells, thereby contributing to the discovery of new therapeutic agents with antimicrobial and anticancer properties (Bialy & Gouda, 2011).
Pharmacological Investigations
Further research has explored the pharmacological profiles of analogs, focusing on their potential as anti-Alzheimer's agents. These studies aim to identify compounds with improved efficacy and selectivity for targets relevant to Alzheimer's disease, underscoring the therapeutic potential of derivatives related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide (Gupta et al., 2020).
Orientations Futures
The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure to improve its effectiveness and reduce any potential side effects .
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-22-13-16(19(21-22)29(25,26)23-9-5-4-6-10-23)18(24)20-12-14-11-15(27-2)7-8-17(14)28-3/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUOGFFGLNNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)


![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)


![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)